molecular formula C19H23Cl2N5O3 B1514951 3,5-Dichlorobenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate

3,5-Dichlorobenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate

Cat. No.: B1514951
M. Wt: 440.3 g/mol
InChI Key: GAMSNABJTRSYDT-UHFFFAOYSA-N
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Description

Heteroaromatic ring derivative 2 is a compound that belongs to the class of heterocyclic aromatic compounds These compounds are characterized by the presence of at least one heteroatom (such as nitrogen, oxygen, or sulfur) within the aromatic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heteroaromatic ring derivative 2 typically involves the formation of the heterocyclic ring through cyclization reactions. One common method is the condensation of appropriate precursors, such as hydrazines with 1,3-diketones, to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of heteroaromatic ring derivative 2 may involve scalable synthetic routes that allow for the efficient and cost-effective production of the compound on a large scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heteroaromatic ring derivative 2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of heteroaromatic ring derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or binding to DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heteroaromatic ring derivative 2 is unique due to its specific heteroatom arrangement and the resulting electronic properties. This uniqueness allows it to exhibit distinct reactivity patterns and biological activities compared to other heteroaromatic compounds .

Properties

Molecular Formula

C19H23Cl2N5O3

Molecular Weight

440.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[4-(2H-triazol-4-yl)butanoylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H23Cl2N5O3/c20-14-8-13(9-15(21)10-14)12-29-19(28)26-6-4-16(5-7-26)23-18(27)3-1-2-17-11-22-25-24-17/h8-11,16H,1-7,12H2,(H,23,27)(H,22,24,25)

InChI Key

GAMSNABJTRSYDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCC2=NNN=C2)C(=O)OCC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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